molecular formula C23H27N5O4 B2691002 7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212322-50-3

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2691002
M. Wt: 437.5
InChI Key: GBELCMRJYJHUSH-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, [1,2,4]triazolo[1,5-a]pyrimidines can be synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of this compound would be based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, with various substitutions at different positions. The substitutions include a 4-ethoxy-3-methoxyphenyl group, a 2-methoxyphenyl group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the ether groups (ethoxy and methoxy) could potentially undergo reactions with strong acids .

Scientific Research Applications

Biological and Antioxidant Activity

A study focused on the synthesis of a series of triazolopyrimidines, including compounds similar to the one , using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities. The synthesis was characterized by IR, NMR, and mass spectroscopic techniques, highlighting the potential of these compounds in biological applications due to their antimicrobial and antioxidant properties (V. P. Gilava et al., 2020).

Antibacterial and Analgesic Agents

Another study synthesized novel compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were synthesized by reacting visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to the production of derivatives that were effective as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

Tuberculostatic Activity

Research also extends to the synthesis of structural analogs of antituberculous agents, demonstrating the three-component condensations of various aromatic or heteroaromatic aldehydes with β-dicarbonyl compounds and aminoazoles. These compounds were evaluated for tuberculostatic activity, underscoring the importance of such derivatives in the development of new antituberculous agents (Y. Titova et al., 2019).

Safety And Hazards

As this seems to be a novel compound, specific safety and hazard information may not be available .

Future Directions

The future research directions could involve studying the biological activity of this compound, given that some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promising biological activities . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its potential applications .

properties

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-5-32-18-11-10-15(12-19(18)31-4)21-20(14(2)26-23-24-13-25-28(21)23)22(29)27-16-8-6-7-9-17(16)30-3/h6-14,20-21H,5H2,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELCMRJYJHUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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